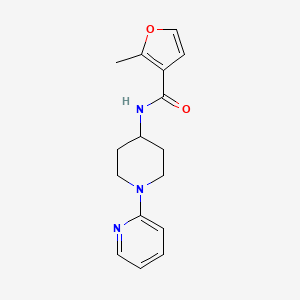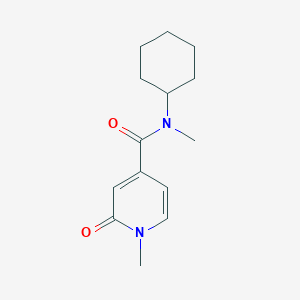![molecular formula C15H17N3O B7510675 N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide, also known as MPCC, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MPCC belongs to the pyrazole class of compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of inflammation and cell differentiation.
Biochemical and Physiological Effects:
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been demonstrated to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide also reduces the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammatory diseases. Additionally, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has several advantages as a research tool. It is a highly potent and selective inhibitor of COX-2 and LOX enzymes, making it an ideal compound for studying the role of these enzymes in inflammation and cancer. Additionally, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has low toxicity and is well-tolerated in animal models, making it a safe and reliable research tool. However, there are also some limitations to using N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide in lab experiments. Its low solubility in aqueous solutions can make it difficult to administer in vivo, and its high cost can limit its availability for some research groups.
Direcciones Futuras
There are several future directions for the research and development of N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide. One potential application is in the treatment of chronic pain and inflammatory diseases such as osteoarthritis and rheumatoid arthritis. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to be effective in animal models of these diseases, and further research is needed to determine its efficacy and safety in human patients. Additionally, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has shown promising anticancer properties, and further studies are needed to explore its potential as a cancer therapy. Finally, the development of more efficient synthesis methods for N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide could make it more widely available for research purposes.
Métodos De Síntesis
The synthesis of N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with cyclopropanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide. The overall yield of this synthesis method is around 60-70%.
Aplicaciones Científicas De Investigación
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been extensively studied in various preclinical studies for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. Additionally, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has also been shown to exhibit anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.
Propiedades
IUPAC Name |
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-4-3-5-13(8-10)18-14(9-11(2)17-18)16-15(19)12-6-7-12/h3-5,8-9,12H,6-7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBWPXXSXMCNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
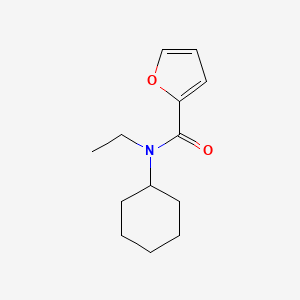
![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
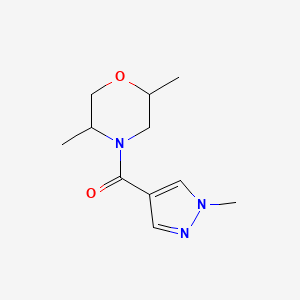
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)

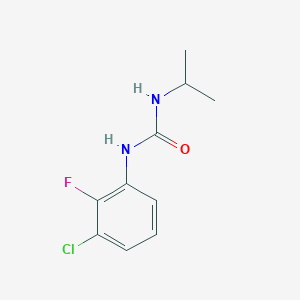
![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)
